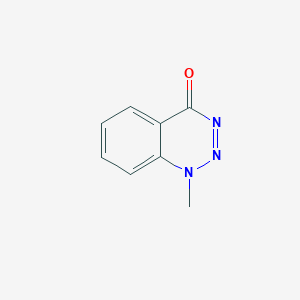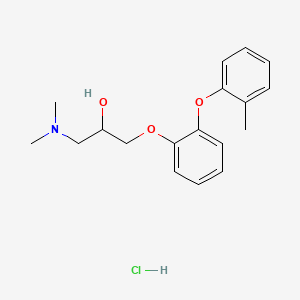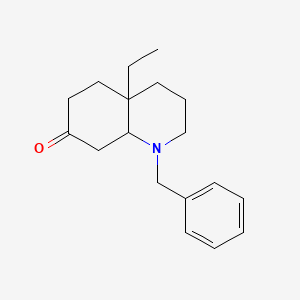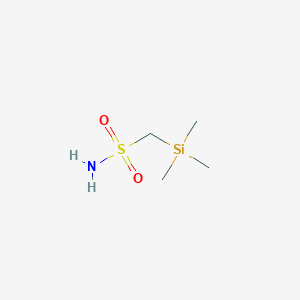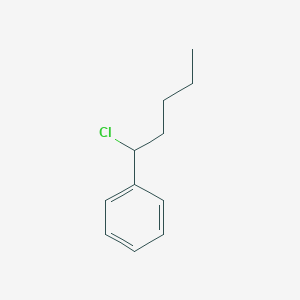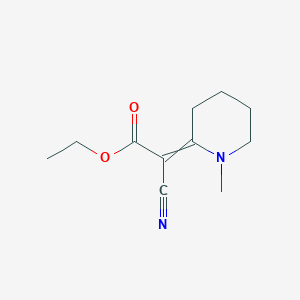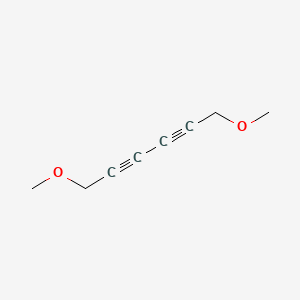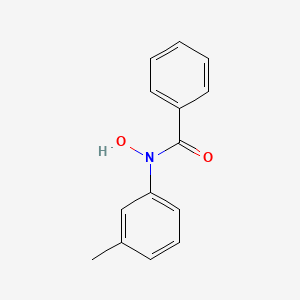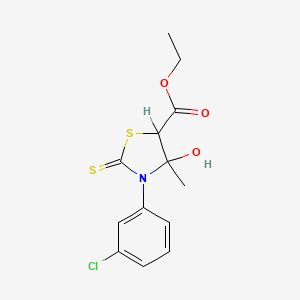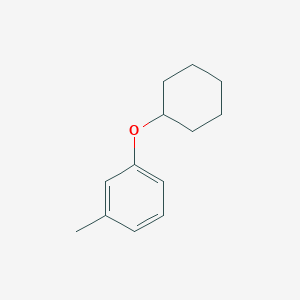![molecular formula C13H21NO3 B14703519 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol CAS No. 25452-32-8](/img/structure/B14703519.png)
2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, an amino group, and a hydroxyl group attached to a methyl-substituted propanol backbone. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol typically involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . The reaction proceeds under mild conditions and yields the desired benzylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzylamine: A closely related compound with similar structural features but lacking the hydroxyl group.
2-(acetylsulfanyl)-4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid: Another related compound with additional functional groups that confer different chemical properties.
Uniqueness
2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
25452-32-8 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-[(2,4-dimethoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-13(2,9-15)14-8-10-5-6-11(16-3)7-12(10)17-4/h5-7,14-15H,8-9H2,1-4H3 |
Clave InChI |
VPOSPMLMNYGJRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NCC1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


